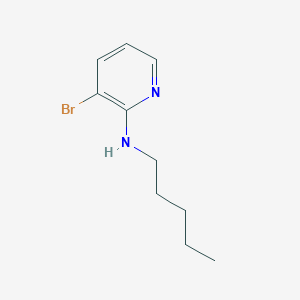

3-bromo-N-pentylpyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic compound, is a fundamental building block in organic chemistry. Its derivatives are integral to numerous applications, from pharmaceuticals and agrochemicals to materials science. The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to coordinate with metal ions, making it a versatile scaffold for designing molecules with specific functions. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its chemical and physical properties, enabling the synthesis of a diverse range of compounds.

Role of Halogenated Aminopyridines as Synthetic Precursors

Halogenated aminopyridines, such as 2-amino-3-bromopyridine (B76627), serve as highly useful precursors in organic synthesis. The presence of a halogen, typically bromine or chlorine, provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridine core.

The amino group, on the other hand, can be readily modified or can participate in cyclization reactions to form fused ring systems. For instance, a variety of 3-bromo-2-[(N-substituted)amino]pyridines have been synthesized and utilized in hetarynic cyclization to produce N-substituted dihydrodipyridopyrazines. researchgate.net The interplay between the halogen and amino groups on the pyridine ring offers a versatile platform for synthetic diversification.

The synthesis of these precursors can be achieved through various methods. One common approach involves the reduction of a corresponding nitropyridine. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be synthesized from 5-bromo-2-methyl-3-nitropyridine (B155815) using iron powder and ammonium (B1175870) chloride. chemicalbook.com Another method is the direct halogenation of an aminopyridine.

Overview of Research Directions for Substituted Pyridinamines

Current research on substituted pyridinamines is focused on several key areas. A major direction is the development of more efficient and selective synthetic methodologies to access these compounds and their derivatives. This includes the exploration of novel catalysts and reaction conditions for cross-coupling and amination reactions.

Another significant area of research is the application of these compounds in medicinal chemistry. The pyridine scaffold is a common feature in many biologically active molecules, and the ability to introduce diverse substituents via the halogenated aminopyridine intermediate allows for the systematic exploration of structure-activity relationships.

Furthermore, there is growing interest in the use of substituted pyridinamines in materials science. The electronic properties of these compounds make them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune these properties through synthetic modification is a key driver of this research. The synthesis of compounds like 2-bromo-N-phenylpyridin-3-amine highlights the exploration of different substituents on the amino group to modulate the properties of the final molecule. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-pentylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-2-3-4-7-12-10-9(11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQLDOCYSOTQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N Pentylpyridin 2 Amine

Direct N-Alkylation Approaches

Direct N-alkylation represents a classical and straightforward approach to the synthesis of 3-bromo-N-pentylpyridin-2-amine. This method involves the reaction of 3-bromopyridin-2-amine with a suitable pentyl electrophile.

N-Alkylation of 3-Bromopyridin-2-amine with Pentyl Halides

The reaction of 3-bromopyridin-2-amine with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in the presence of a base, is a common method for the synthesis of the target compound. The choice of base and solvent is crucial to achieving good yields and minimizing side products, primarily the dialkylated species. Strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3) are often employed to deprotonate the amine, thereby increasing its nucleophilicity.

A variety of solvents can be utilized, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) being prevalent. The reaction temperature can range from ambient to elevated temperatures, depending on the reactivity of the specific substrates and the chosen base-solvent system. For instance, the use of a strong base like NaH in THF often allows the reaction to proceed at room temperature, while weaker bases may require heating to achieve a reasonable reaction rate.

Table 1: Representative Conditions for N-Alkylation of Aminopyridines

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminopyridine (B139424) | 1-Bromopentane | NaH | THF | 25-60 | Moderate |

| 3-Bromopyridin-2-amine | 1-Iodopentane | Cs2CO3 | DMF | 80 | Good |

| 2-Amino-5-bromopyridine | Pentyl-bromide | K2CO3 | Acetonitrile | Reflux | Moderate-Good |

This table presents generalized conditions based on literature for similar N-alkylation reactions. Specific yields may vary based on precise reaction parameters.

Mechanistic Considerations of N-Alkylation Reactions

The N-alkylation of 3-bromopyridin-2-amine with a pentyl halide proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The reaction is initiated by the deprotonation of the amino group of 3-bromopyridin-2-amine by a base, generating a more nucleophilic amido anion. This anion then attacks the electrophilic carbon atom of the pentyl halide, displacing the halide ion and forming the C-N bond.

A significant challenge in this methodology is the potential for over-alkylation, leading to the formation of the tertiary amine, 3-bromo-N,N-dipentylpyridin-2-amine, and even a quaternary ammonium (B1175870) salt. The use of an excess of the amine substrate relative to the alkylating agent can favor mono-alkylation. Furthermore, the choice of base can influence the selectivity; for example, bulky bases may sterically hinder the second alkylation step. The pKa of the amine and the resulting secondary amine also play a role; the desired secondary amine is often more nucleophilic than the starting primary amine, making it prone to further reaction. rsc.orgpatsnap.com

Palladium-Catalyzed C–N Cross-Coupling Strategies

Palladium-catalyzed C–N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds, offering a valuable alternative to direct N-alkylation. wikipedia.orglibretexts.org

Coupling of 3-Bromopyridines with N-Pentylamine

The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide, in this case, 3-bromopyridin-2-amine, with an amine, such as N-pentylamine. This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) or palladium(II) acetate (B1210297) (Pd(OAc)2), and a phosphine (B1218219) ligand. A base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the catalytic cycle. nih.govchemspider.comacsgcipr.org

The reaction is usually carried out in an inert atmosphere to protect the catalyst from oxidation, and in an anhydrous solvent such as toluene (B28343), dioxane, or THF. The reaction temperature is typically elevated, ranging from 80 to 110 °C. chemspider.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd2(dba)3 | (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 chemspider.com |

| 3-Bromopyridine | Morpholine | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 100 | High |

| 3-Bromo-2-aminopyridine | n-Pentylamine | Pd2(dba)3 | RuPhos | LiHMDS | Toluene | 100 | Good-High |

This table illustrates representative conditions for the Buchwald-Hartwig amination of bromopyridines with various amines.

Ligand Design and Catalyst Optimization in C–N Coupling for Pyridinamines

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the product. For the amination of pyridinamines, bulky and electron-rich phosphine ligands have shown great efficacy.

Ligands such as Xantphos, with its wide bite angle, and biaryl phosphine ligands like RuPhos and BrettPhos, are often employed. These ligands are designed to promote the formation of monoligated palladium species, which are believed to be the active catalytic species. The steric bulk of the ligand can also prevent the formation of inactive dimeric palladium complexes and facilitate the reductive elimination step. Catalyst optimization often involves screening a variety of ligands and palladium precursors to identify the most efficient system for a specific substrate combination. nih.gov

Regioselectivity and Site-Selectivity in C–N Bond Formation on Pyridine (B92270) Rings

In the context of 3-bromopyridin-2-amine, two potential sites for reaction exist: the bromo-substituted carbon at the 3-position and the amino group at the 2-position. When considering the palladium-catalyzed coupling of a dihalopyridine with an amine, or the reaction of a haloaminopyridine with an alkylating agent, regioselectivity becomes a critical consideration.

In the case of direct N-alkylation of 3-bromopyridin-2-amine, the reaction typically occurs at the nitrogen atom of the amino group, as it is generally more nucleophilic than the pyridine ring nitrogen.

For palladium-catalyzed C-N coupling, the reaction selectively occurs at the C-Br bond. The oxidative addition of the palladium catalyst to the C-Br bond is a key step in the catalytic cycle. The presence of the amino group at the 2-position can influence the reactivity of the C-Br bond at the 3-position. The amino group is an electron-donating group, which can increase the electron density of the pyridine ring and potentially affect the rate of oxidative addition. However, the C-Br bond is the primary site of reaction in a Buchwald-Hartwig amination. In di-substituted pyridines, the relative reactivity of different positions can often be controlled by the choice of catalyst, ligand, and reaction conditions, allowing for selective functionalization. acs.org

Copper-Catalyzed C–N Bond Formation

The formation of a carbon-nitrogen (C–N) bond is a cornerstone of many organic syntheses, and copper-catalyzed reactions represent a powerful tool for achieving this transformation, particularly in the synthesis of aminopyridines. researchgate.net These methods are often favored for their efficiency and milder reaction conditions compared to other transition metal-catalyzed processes.

Selective C–N Cross-Coupling in Bromopyridine Systems

The synthesis of aminopyridine derivatives through copper-catalyzed amination reactions is an effective method. researchgate.net In the context of producing this compound, a key transformation would involve the selective coupling of pentylamine with a 2,3-dibromopyridine (B49186) precursor. The challenge in such systems is to achieve regioselectivity, where the amine selectively displaces one bromine atom over the other.

Research into the copper-catalyzed amination of bromopyridines has demonstrated that the C-Br bond at the 2-position can be selectively targeted for amination. researchgate.net This selectivity is crucial for preventing the formation of undesired isomers and byproducts. The choice of catalyst system, including the copper source and the ligand, plays a pivotal role in controlling this selectivity. While palladium-based catalysts are also widely studied for C-N cross-coupling, copper catalysis offers a distinct and often more economical alternative for the amination of specific halo-pyridines. nih.govyoutube.com

Role of Ligands and Reaction Conditions in Copper-Mediated Synthesis

The success of copper-mediated C–N bond formation is highly dependent on the choice of ligands and the specific reaction conditions employed. rsc.org Ligands stabilize the copper catalyst, enhance its solubility, and modulate its reactivity, which is critical for achieving high yields and selectivity. nih.gov

Diamine-based ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been found to be particularly effective in promoting the copper-catalyzed amination of bromopyridines. researchgate.net The choice of solvent and temperature is also critical. Studies have shown that polar solvents like ethylene (B1197577) glycol can be effective for these reactions. researchgate.net

A screening of various reaction parameters highlights the sensitivity of the synthesis to these factors. For instance, in a model reaction for the amination of 2-bromopyridine (B144113), the combination of a copper(I) source, a diamine ligand, and a suitable solvent at an optimized temperature was essential for achieving a high yield. researchgate.net Without the ligand, the efficiency of the reaction decreases significantly, demonstrating that the ligand is vital for maintaining catalyst activity and accelerating the reaction rate. nih.gov The formation of stable copper(II) halide complexes with aminopyridine ligands further illustrates the intimate interaction between the metal center and the nitrogen-containing substrate, which is fundamental to the catalytic cycle. clarku.eduresearchgate.net

Table 1: Effect of Ligands and Conditions on Copper-Catalyzed Amination of 2-Bromopyridine This table is based on data for the amination of 2-bromopyridine with aqueous ammonia (B1221849) and serves as a model for the optimization required for synthesizing N-pentyl derivatives.

| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuI (5) | None | Ethylene Glycol | 100 | <10 | researchgate.net |

| 2 | CuI (5) | L-proline (20) | Ethylene Glycol | 100 | 50 | researchgate.net |

| 3 | CuI (5) | DMEDA (20) | Ethylene Glycol | 60 | 70 | researchgate.net |

| 4 | CuI (5) | DMEDA (20) | Ethylene Glycol | 100 | 85 | researchgate.net |

| 5 | CuI (5) | DMEDA (20) | DMSO | 100 | 65 | researchgate.net |

Transformations from Precursor Compounds

Beyond direct catalytic amination, this compound can be synthesized through the modification of existing pyridine-based precursors. These methods rely on established chemical transformations to build the target molecule step-by-step.

Derivatization of 2,3-Dihalo-N-pentylpyridines

A practical and efficient route involves the direct amination of 2,3-dibromopyridine with pentylamine. researchgate.net In this approach, the greater reactivity of the C-Br bond at the 2-position compared to the 3-position allows for a selective nucleophilic substitution. Typically, the reaction is carried out by heating the 2,3-dibromopyridine with an excess of the desired amine, in this case, pentylamine, either neat or in a suitable solvent. researchgate.net This method provides a straightforward pathway to a range of N-substituted 3-bromo-2-aminopyridines. researchgate.net

The general applicability of this method has been demonstrated for a variety of amines, suggesting its utility for the synthesis of the target N-pentyl derivative. researchgate.net

Table 2: Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines from 2,3-Dibromopyridine This table showcases the versatility of the direct amination method with various amines, which is applicable for the synthesis of the N-pentyl target compound.

| Entry | Amine | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cyclohexylamine | 87 | researchgate.net |

| 2 | Benzylamine | 75 | researchgate.net |

| 3 | 3-Methoxypropylamine | 59 | researchgate.net |

| 4 | N,N-Diethylethylenediamine | 49 | researchgate.net |

Functional Group Interconversions on Pyridine Rings

Functional group interconversion (FGI) is a strategic approach in organic synthesis where one functional group is transformed into another. imperial.ac.uk This tactic can be applied to a pyridine ring or its substituents to arrive at the desired product. For instance, a precursor molecule with a different functional group at the 2-position, such as a hydroxyl group, could be converted to the desired 2-amino group. solubilityofthings.comfiveable.me

The principles of FGI are broad and cover various reaction types including substitution, oxidation, and reduction. imperial.ac.ukub.edu For example, an alcohol can be converted into a good leaving group like a tosylate, which can then be displaced by an amine. vanderbilt.edu Similarly, a nitro group on the pyridine ring could be reduced to an amino group, which could then be alkylated. While these multi-step sequences might be less direct, they offer flexibility in synthesis design based on the availability of starting materials. imperial.ac.ukacs.org

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

For the synthesis of this compound, several green chemistry principles can be applied. One approach is the use of catalysis, which reduces the need for stoichiometric reagents. mdpi.com The copper-catalyzed reactions discussed previously align with this principle. Further greening of these processes can be achieved by using air or molecular oxygen as the ultimate oxidant in certain catalytic cycles, with water being the only byproduct. nih.gov

Other green approaches include solvent-free reactions, which can be achieved through mechanochemical methods like grinding or ball milling. rasayanjournal.co.inmdpi.com These techniques reduce the use of volatile organic solvents, which are often a major source of chemical waste. mdpi.com Additionally, the use of ultrasound or microwave-assisted synthesis can dramatically shorten reaction times and increase yields, contributing to a more efficient and less energy-intensive process. rasayanjournal.co.in The selection of safer, biodegradable solvents, sometimes referred to as "green solvents," is another key aspect of designing more sustainable synthetic routes. rasayanjournal.co.in

Solvent-Free or Environmentally Benign Solvent Systems

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, there is a growing trend towards developing solvent-free reaction conditions or utilizing environmentally benign solvents like water. In the context of synthesizing N-substituted aminopyridines, solvent-free approaches are being explored.

One potential method for the synthesis of this compound under solvent-free conditions involves the direct reaction of 2-amino-3-bromopyridine (B76627) with a pentylating agent. Research on similar reactions, such as the microwave-assisted synthesis of 1,3-disubstituted pyrroles, has shown that solvent-free conditions can lead to the completion of reactions in a matter of minutes, a significant improvement over reactions conducted in solvents like toluene which can take up to 30 minutes. researchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure and reduces the generation of solvent waste.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Reactants | 2-Amino-3-bromopyridine, Pentyl Halide | 2-Amino-3-bromopyridine, Pentyl Halide |

| Solvent | Toluene, DMF, etc. | None |

| Reaction Time | Several hours | Minutes |

| Work-up | Extraction, Solvent Evaporation | Direct purification |

| Waste | Solvent waste | Minimal |

While specific data for the solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principle has been successfully applied to analogous systems, suggesting its feasibility.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This energy-efficient approach is highly applicable to the synthesis of this compound.

The synthesis would typically involve the reaction of 2-amino-3-bromopyridine with a suitable pentylating agent, such as pentyl bromide or pentyl iodide, in the presence of a base. Under microwave irradiation, the reaction mixture can be rapidly heated to the desired temperature, leading to a significant rate enhancement. For instance, microwave-assisted amination of 3-bromo-2-chloropyridine (B150940) with aminoethanols at 180°C resulted in superior conversion and yield within 1-2 hours compared to conventional heating. researchgate.net Similar conditions could be adapted for the N-pentylation of 2-amino-3-bromopyridine.

Researchers have successfully synthesized various heterocyclic compounds, including thiazolopyrimidine and imidazopyrimidine derivatives, using microwave irradiation. clockss.orgnih.gov These studies highlight the advantages of microwave-assisted synthesis, such as catalyst-free conditions in some cases, ease of work-up, and high yields. clockss.org

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis of N-substituted Aminopyridines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Starting Materials | 2-Amino-3-bromopyridine, Pentyl Halide, Base | 2-Amino-3-bromopyridine, Pentyl Halide, Base |

| Reaction Time | 12-24 hours | 10-60 minutes |

| Temperature | Reflux | 100-180 °C |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

The application of microwave energy provides a more sustainable and efficient route for the production of this compound, aligning with the principles of green chemistry.

Catalytic Methodologies for Reduced Waste

To further minimize the environmental impact of chemical synthesis, the use of catalytic amounts of reagents is preferred over stoichiometric quantities. In the synthesis of this compound, catalytic methods can be employed to facilitate the N-alkylation reaction, thereby reducing waste.

While the direct N-pentylation of 2-amino-3-bromopyridine may proceed thermally or under microwave irradiation, the efficiency and selectivity can often be improved with a catalyst. For related amination reactions, both metal-based and non-metal catalysts have been utilized. For instance, palladium-catalyzed Buchwald-Hartwig amination is a well-established method for forming C-N bonds. Although typically used for aryl amines, modifications of this methodology could potentially be applied.

A study on the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) highlighted the use of a nickel catalyst for a methylation reaction, which resulted in fewer byproducts compared to a palladium-catalyzed process. google.com This suggests that the choice of catalyst can significantly impact the waste profile of a reaction.

Table 3: Potential Catalytic Approaches for N-Alkylation

| Catalytic System | Description | Advantages for Waste Reduction |

|---|---|---|

| Phase-Transfer Catalysis | Utilizes a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Reduces the need for organic solvents, catalyst can often be recycled. |

| Solid-Supported Catalysts | The catalyst is immobilized on a solid support. | Easy separation of the catalyst from the reaction mixture, allowing for reuse and minimizing metal leaching into the product. |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids the use of potentially toxic and expensive metals. |

By focusing on catalytic methodologies, the synthesis of this compound can be made more atom-economical and environmentally friendly.

Reaction Chemistry and Transformations of 3 Bromo N Pentylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3-bromo-N-pentylpyridin-2-amine is inherently electron-deficient, which generally makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene. However, the reactivity and regioselectivity of such reactions are influenced by the electronic effects of the existing substituents: the amino group (-NH-pentyl), the bromo group (-Br), and the ring nitrogen atom.

The N-pentylamino group at the 2-position is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the bromine atom at the 3-position is a deactivating group, yet it also directs incoming electrophiles to its ortho and para positions (positions 2, 4, and 6). The pyridine nitrogen atom itself is strongly deactivating and directs electrophiles to the meta positions (positions 3 and 5).

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 3-position of this compound is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen facilitates this type of reaction.

Introduction of Carbon-Based Nucleophiles (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C3-position. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a prominent example. In a typical reaction, this compound can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl- or 3-vinyl-N-pentylpyridin-2-amine.

| Catalyst System | Nucleophile | Product | Yield (%) | Reference |

| Pd(PPh₃)₄, K₃PO₄ | Phenylboronic acid | 3-Phenyl-N-pentylpyridin-2-amine | Moderate to Good | mdpi.com |

| Pd(OAc)₂, PPh₃ | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-N-pentylpyridin-2-amine | Moderate to Good | mdpi.com |

This table presents representative data from analogous Suzuki coupling reactions on similar substrates.

Introduction of Nitrogen-Based Nucleophiles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be employed to introduce a variety of nitrogen-based nucleophiles at the 3-position of the pyridine ring. For example, reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base can afford the corresponding 3-amino-N-pentylpyridin-2-amine derivatives.

| Catalyst System | Nucleophile | Product | Yield (%) | Reference |

| Pd₂(dba)₃, BINAP, NaOt-Bu | Morpholine | N-Pentyl-3-morpholinopyridin-2-amine | Good | researchgate.net |

| Pd(OAc)₂, dppp, NaOt-Bu | Cyclopropylamine | N-Pentyl-3-(cyclopropylamino)pyridin-2-amine | Good | mdpi.com |

This table contains representative data from analogous Buchwald-Hartwig amination reactions on similar substrates.

Introduction of Oxygen or Sulfur-Based Nucleophiles

The bromine atom can also be displaced by oxygen and sulfur nucleophiles. The reaction with an alkoxide, such as sodium pentoxide, would yield the corresponding 3-pentyloxy-N-pentylpyridin-2-amine. Similarly, reaction with a thiol, such as pentanethiol, in the presence of a base, would lead to the formation of 3-(pentylthio)-N-pentylpyridin-2-amine. These reactions often require elevated temperatures to proceed efficiently.

Reactions Involving the N-Pentyl Amine Moiety

The secondary amine at the 2-position provides another site for chemical modification.

Alkylation and Acylation of the Secondary Amine Nitrogen

The nitrogen of the N-pentylamino group is nucleophilic and can undergo alkylation and acylation reactions. Alkylation with an alkyl halide, such as methyl iodide, would introduce a second alkyl group on the nitrogen, yielding a tertiary amine.

Acylation of the secondary amine can be achieved using acylating agents like acyl chlorides or anhydrides. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl-N-pentyl-3-bromopyridin-2-amine. These reactions are typically straightforward and proceed under mild conditions.

| Reagent | Reaction Type | Product | Reference |

| Methyl Iodide | Alkylation | 3-Bromo-N-methyl-N-pentylpyridin-2-amine | General knowledge |

| Acetyl Chloride | Acylation | N-Acetyl-3-bromo-N-pentylpyridin-2-amine | mdpi.com |

This table illustrates expected products from common alkylation and acylation reactions.

Reactions with Aldehydes and Ketones (e.g., Imine Formation)

The reaction of primary and secondary amines with aldehydes and ketones is a fundamental transformation in organic chemistry, typically leading to the formation of imines (Schiff bases) or enamines, respectively. In the case of this compound, a secondary amine, its reaction with aldehydes and ketones is expected to primarily form iminium ions, which can then be converted to other products.

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govrsc.orgresearchgate.netrsc.org This reaction is typically catalyzed by acid and is reversible. rsc.orgresearchgate.net The pH of the reaction medium is a critical factor; optimal rates are often observed around a pH of 5. rsc.orgnih.gov At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, making water a poor leaving group. rsc.orgnih.gov

While specific studies on the reaction of this compound with various aldehydes and ketones are not extensively documented in the provided search results, the general reactivity of secondary amines suggests that it would react with aldehydes and ketones to form enamines. The initial product would be an iminium ion, which would then eliminate a proton from an adjacent carbon to form the enamine.

A plausible reaction scheme for the formation of an imine from a primary amine and an aldehyde is depicted below. For a secondary amine like this compound, the final step would involve deprotonation at a carbon atom adjacent to the C=N bond to form an enamine.

General Steps for Imine Formation:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. nih.govrsc.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. nih.govrsc.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. nih.govrsc.org

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming an iminium ion. nih.govrsc.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, leading to the final imine product. nih.govrsc.org

The following table summarizes the expected reactivity with various carbonyl compounds, based on general chemical principles.

| Aldehyde/Ketone Reactant | Expected Product Type with this compound |

| Benzaldehyde | Enamine |

| Acetone | Enamine |

| Cyclohexanone | Enamine |

This table is based on the general reactivity of secondary amines and does not represent experimentally verified data for this compound.

Oxidative Transformations of the Amine

The secondary amine functionality in this compound is susceptible to oxidation. While specific oxidative transformations of this compound are not detailed in the provided search results, general reactions of secondary amines and related 2-aminopyridine (B139424) derivatives can be considered.

One potential transformation is the oxidative cyclization of 2-aminopyridine derivatives to form fused heterocyclic systems. For instance, the reaction of 2-aminopyridines with α-bromoketones in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can lead to the formation of 3-bromoimidazo[1,2-a]pyridines. rsc.org This type of reaction involves the formation of an imine intermediate followed by an intramolecular cyclization and subsequent oxidation/bromination. rsc.org

Another possibility is the oxidative dimerization of related aminothieno[2,3-b]pyridine-2-carboxamides, which has been observed to occur with sodium hypochlorite, leading to complex polyheterocyclic structures. acs.org This suggests that under certain oxidative conditions, intermolecular reactions could also be a possibility for this compound.

Furthermore, the pyridine ring itself can be oxidized to the corresponding N-oxide. nih.gov Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring, as they can facilitate nucleophilic substitution reactions. nih.gov

The following table outlines potential oxidative transformations based on the reactivity of analogous compounds.

| Oxidizing Agent | Potential Product Type | Reference for Analogy |

| tert-Butyl hydroperoxide (TBHP) with α-bromoketone | Fused imidazo[1,2-a]pyridine (B132010) derivative | rsc.org |

| Sodium hypochlorite | Dimerized or other oxidized products | acs.org |

| m-Chloroperoxybenzoic acid (mCPBA) | N-oxide | nih.gov |

This table presents hypothetical transformations based on the reactivity of similar compounds and is not based on experimental data for this compound.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including the exploration of reaction pathways and transition states, are crucial for understanding and optimizing chemical reactions. For this compound, such studies would provide valuable insights into its reactivity.

Exploration of Reaction Pathways and Transition States

While specific computational studies on the reaction mechanisms of this compound were not found, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and characterizing transition states. rsc.orgacs.orgresearchgate.netrsc.orgmdpi.com

For the reaction with aldehydes, a computational study could model the multi-step process of imine or enamine formation, calculating the energy barriers for each step and identifying the rate-determining step. Such studies have been performed for other amine-carbonyl reactions and have provided detailed insights into the mechanism. beilstein-journals.org

In the context of oxidative cyclization, computational studies could help to distinguish between different possible mechanistic pathways, such as those involving radical intermediates or concerted pericyclic reactions. For example, in the inverse electron demand Diels-Alder reaction of 2-aminopyrroles with 1,3,5-triazines, computational and experimental NMR studies have been used to identify multiple intermediates, including zwitterions and tricyclic adducts. nih.gov

Influence of Substituents on Reaction Mechanisms

The electronic and steric properties of substituents can have a profound impact on the reaction mechanisms and outcomes. In this compound, the bromo and pentyl groups, as well as substituents on a reacting partner, would influence its reactivity.

Electronic Effects: The bromine atom at the 3-position is an electron-withdrawing group, which decreases the electron density of the pyridine ring and can influence the nucleophilicity of the exocyclic amine. Studies on substituted 2-aminopyridines have shown that electron-withdrawing groups on the pyridine ring can affect the reactivity in various transformations. rsc.orgnih.gov For instance, in the synthesis of 3-bromoimidazo[1,2-a]pyridines, substituents on the 2-aminopyridine ring influence the reaction yields. rsc.org

Steric Effects: The pentyl group on the amine nitrogen introduces steric bulk, which can hinder the approach of reactants to the nitrogen atom and the adjacent positions on the pyridine ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in the reaction of 2-aminopyridines, substituents at the C-6 position can significantly reduce the reaction rate due to steric hindrance. rsc.org Similarly, the steric properties of the reacting aldehyde or ketone would also play a crucial role in the formation of imines or enamines.

The table below summarizes the expected influence of substituents on the reactivity of this compound based on general principles and studies of related compounds.

| Substituent | Position | Expected Influence | Reference for Analogy |

| Bromo | 3-position of pyridine | Electron-withdrawing, may decrease nucleophilicity of the amine and activate the ring for certain reactions. | rsc.orgnih.gov |

| Pentyl | Amine nitrogen | Steric hindrance, may slow down reactions at the nitrogen and adjacent ring positions. | rsc.org |

| Electron-donating group | On reacting aldehyde/ketone | May decrease the electrophilicity of the carbonyl carbon, slowing down imine/enamine formation. | General Principle |

| Electron-withdrawing group | On reacting aldehyde/ketone | May increase the electrophilicity of the carbonyl carbon, accelerating imine/enamine formation. | General Principle |

This table provides a qualitative analysis based on established chemical principles and data from analogous systems.

Spectroscopic and Analytical Methodology for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 3-bromo-N-pentylpyridin-2-amine molecule.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays characteristic signals for the protons on the pyridine (B92270) ring and the N-pentyl substituent. The aromatic protons on the pyridine ring are expected to resonate in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic system. Their splitting patterns, governed by spin-spin coupling, reveal their relative positions. The aliphatic protons of the pentyl group appear in the upfield region (typically δ 0.8-3.5 ppm). The terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) groups (CH₂) would show more complex splitting, with the methylene group directly attached to the nitrogen atom (α-CH₂) being the most downfield of the aliphatic signals.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the five carbons of the pyridine ring and the five carbons of the pentyl chain. The chemical shifts of the pyridine carbons are found in the aromatic region (δ 100-160 ppm), with the carbon bearing the bromine atom (C-3) being significantly influenced by the halogen's electronic effects. The carbons of the pentyl group appear in the aliphatic region (δ 10-50 ppm).

A representative dataset for the structural class of N-alkyl-3-bromopyridin-2-amines is presented below, illustrating the expected chemical shifts.

| Atom Type | ¹H NMR (CDCl₃) Representative δ (ppm) | ¹³C NMR (CDCl₃) Representative δ (ppm) |

| Pyridine-H6 | ~8.0 (dd) | Pyridine-C2 |

| Pyridine-H4 | ~7.8 (dd) | Pyridine-C6 |

| Pyridine-H5 | ~6.6 (dd) | Pyridine-C4 |

| NH | ~4.9 (br s) | Pyridine-C5 |

| N-CH₂ | ~3.4 (td) | Pyridine-C3 |

| CH₂ (β) | ~1.6 (m) | N-CH₂ |

| CH₂ (γ) | ~1.3 (m) | CH₂ (β) |

| CH₂ (δ) | ~1.3 (m) | CH₂ (γ) |

| CH₃ | ~0.9 (t) | CH₂ (δ) |

| CH₃ | ||

| Table 1: Representative ¹H and ¹³C NMR chemical shift data for this compound. |

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps the ¹H-¹H coupling networks. It would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and, crucially, trace the connectivity of all the protons along the pentyl chain, from the α-methylene group to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals, confirming, for example, which carbon signal corresponds to the α-methylene group.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) : As a soft ionization technique, ESI is ideal for determining the molecular weight. The ESI mass spectrum of this compound would typically show a prominent peak for the protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this peak would appear as a characteristic pair of signals separated by 2 mass units (e.g., at m/z 243 and 245), which is a clear indicator of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the calculation of the elemental formula with high confidence. The experimentally determined mass would be compared to the theoretical mass of the proposed formula, C₁₀H₁₅BrN₂, to confirm the elemental composition.

| Formula | Ion | Calculated Mass |

| C₁₀H₁₅⁷⁹BrN₂ | [M+H]⁺ | 242.0497 |

| C₁₀H₁₅⁸¹BrN₂ | [M+H]⁺ | 244.0476 |

| Table 2: Calculated exact masses for the protonated isotopic molecular ions of this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a hybrid technique that separates a sample's components before mass analysis. For this compound, the sample is injected into a gas chromatograph, where it is volatilized and separated from any impurities based on boiling point and column interaction. The separated components then enter the mass spectrometer. This allows for the acquisition of a mass spectrum for the main peak, confirming its identity, and for any minor peaks, identifying potential impurities from the synthesis, such as starting materials or by-products. The integrated area of the main peak on the chromatogram provides a quantitative measure of the compound's purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. As a secondary amine, a single, sharp N-H stretching vibration would be anticipated in the region of 3350-3310 cm⁻¹. The presence of the pentyl group would be confirmed by C-H stretching vibrations for the aliphatic chain, typically appearing between 2960 and 2850 cm⁻¹. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. Furthermore, the C-Br stretching frequency would be observed at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyridine ring in this compound is a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would likely display absorption maxima corresponding to π → π* and n → π* transitions of the aromatic system. The position and intensity of these absorptions would be influenced by the bromo and N-pentylamino substituents on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction analysis would reveal the conformation of the pentyl chain, the planarity of the pyridine ring, and the spatial relationship between the bromine atom and the amino group. Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine hydrogen, which govern the packing of the molecules in the crystal lattice.

Thermal Analysis Techniques

Thermal analysis methods are employed to study the physical and chemical changes that a substance undergoes as a function of temperature.

Thermogravimetric Analysis (TGA) for Decomposition Pattern

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the limit of its thermal stability. The TGA curve would show mass loss steps corresponding to the fragmentation and volatilization of different parts of the molecule, providing insights into the decomposition mechanism.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to detect thermal transitions such as melting point, glass transitions, and phase changes. For this compound, a DSC analysis would show an endothermic peak corresponding to its melting point, providing a key physical property and an indication of its purity. The enthalpy of fusion could also be calculated from this peak. Other thermal events, if any, occurring before decomposition would also be identified.

Elemental Analysis Methods

Elemental Analysis is a crucial technique for confirming the empirical and molecular formula of a compound. For this compound, with the chemical formula C₁₀H₁₅BrN₂, elemental analysis would determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages would be compared with the theoretically calculated values to verify the elemental composition and purity of the synthesized compound.

| Element | Theoretical Percentage |

| Carbon (C) | 49.39% |

| Hydrogen (H) | 6.22% |

| Bromine (Br) | 32.86% |

| Nitrogen (N) | 11.52% |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-bromo-N-pentylpyridin-2-amine, DFT studies would focus on elucidating its electronic structure. This involves calculating the electron density to determine the molecule's energy, orbital shapes, and distribution of electronic charge. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule is more reactive. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Quantum chemical calculations are also employed to predict spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are of particular interest. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves as a stringent test of the computed structure and can aid in the assignment of complex spectra.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a view of how molecules behave over time.

MD simulations of this compound would involve placing the molecule in a simulated box of solvent molecules (such as water or an organic solvent) and calculating the forces between all atoms over a series of small time steps. This allows for the observation of the molecule's dynamic behavior, including the flexibility of the pentyl chain and its interactions with the surrounding solvent. Such simulations can reveal how the solvent influences the conformational preferences of the molecule and can provide insights into properties like solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the step-by-step process of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps to determine the most likely reaction pathway and can provide a detailed understanding of the factors that control the reaction's speed and outcome.

Transition State Characterization and Reaction Barrier Calculations

Detailed computational studies characterizing the transition states and calculating the reaction barriers for reactions involving this compound are not extensively available in the current body of scientific literature. However, insights can be drawn from theoretical investigations of structurally similar aminopyridine derivatives. For related compounds, density functional theory (DFT) is a common method employed to model reaction mechanisms. For instance, in the study of nucleophilic aromatic substitution reactions, which are characteristic of halopyridines, DFT calculations at levels like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are used to locate and optimize the geometry of transition state structures.

These calculations would typically identify a Meisenheimer-like intermediate, which is a key feature of the SNAr mechanism. The transition state leading to this intermediate would be characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond. Vibrational frequency analysis is then performed to confirm the nature of the stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate for a true transition state. The energy of this transition state, relative to the reactants, defines the activation energy barrier for the reaction.

Energetics of Competing Pathways

The energetics of competing reaction pathways for this compound, such as nucleophilic aromatic substitution (SNAr) versus elimination-addition (hetaryne) mechanisms, can be evaluated using computational methods. The presence of the amino group at the 2-position and the bromine at the 3-position makes the formation of a hetaryne intermediate a plausible pathway under strong basic conditions.

Computational analysis, typically using DFT, would involve calculating the Gibbs free energy of the intermediates and transition states for each potential pathway. For the SNAr pathway, this would involve the formation of the Meisenheimer complex. For the hetaryne pathway, the initial step would be the deprotonation at the C-4 position, followed by the elimination of the bromide ion to form the pyridyne intermediate. The subsequent addition of a nucleophile to the hetaryne would then be modeled.

By comparing the activation energy barriers for the rate-determining steps of each pathway, a prediction can be made about which mechanism is energetically more favorable under specific reaction conditions. Factors such as the nature of the base, the solvent, and the nucleophile would significantly influence the relative energetics. Research on other 3-bromo-2-[(N-substituted)amino]pyridines has shown that the hetarynic pathway can be a viable route for cyclization reactions. researchgate.net

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted through the analysis of various calculated molecular properties. Frontier molecular orbital (FMO) theory is a key tool in this regard. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.

The LUMO distribution indicates the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be localized on the pyridine (B92270) ring, particularly at the carbon atoms bearing the bromine and in the ortho and para positions relative to the electron-withdrawing nitrogen atom of the ring. This would suggest that these are the most electrophilic centers.

The HOMO, on the other hand, indicates the regions most susceptible to electrophilic attack. The distribution of the HOMO would likely be concentrated around the electron-rich amino group and the pyridine nitrogen.

Furthermore, calculated electrostatic potential (ESP) maps can provide a visual representation of the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting the regioselectivity of reactions. For instance, in reactions with electrophiles, the site with the most negative electrostatic potential would be the most reactive.

These computational predictions, while theoretical, offer valuable guidance for synthetic chemists in designing experiments and understanding the observed outcomes of reactions involving this compound.

Applications in Advanced Organic Synthesis and Catalysis

A Building Block for Complex Heterocyclic Architectures

The strategic placement of the bromine atom and the N-pentylamino group on the pyridine (B92270) ring makes 3-bromo-N-pentylpyridin-2-amine a highly valuable precursor for the synthesis of intricate heterocyclic structures. These structures are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Precursor in the Synthesis of Fused Pyridine Systems

Research has demonstrated that this compound, along with other N-substituted 2-aminopyridines, can be effectively utilized in the synthesis of fused pyridine systems. One notable application is in the preparation of N-substituted dihydrodipyridopyrazines. researchgate.net This transformation typically involves a hetarynic cyclization reaction, where the bromo and amino groups participate in the formation of a new heterocyclic ring fused to the original pyridine core. researchgate.net The N-pentyl group in this context plays a crucial role in influencing the solubility and electronic properties of the resulting fused system.

The synthesis of such fused systems from various 3-bromo-2-[(N-substituted)amino]pyridines highlights the versatility of this class of compounds. The reaction conditions and the nature of the N-substituent can be varied to control the outcome and yield of the cyclization process.

Scaffold for Pyridinamine Derivatives with Tunable Properties

The this compound scaffold allows for the systematic modification of its properties through further chemical transformations. The presence of the bromine atom invites a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse aryl or heteroaryl substituents at the 3-position. rsc.orgmdpi.com Concurrently, the N-pentylamino group can be modified or can influence the reactivity of the pyridine ring. This dual functionality enables the creation of a library of pyridinamine derivatives with fine-tuned electronic and steric properties.

The ability to tune these properties is critical in various applications, from the development of new pharmaceutical agents to the design of ligands for specific catalytic processes. For instance, modifying the substituents on the pyridine ring can alter the coordination properties of the nitrogen atoms, which is a key factor in the design of metal complexes.

Role in the Development of Metal-Based Catalysts

The nitrogen atoms within the pyridinamine scaffold of this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The coordination of this molecule to a metal center can lead to the formation of catalysts with unique reactivity and selectivity.

As a Ligand Precursor for Transition Metal Complexes

While specific studies focusing solely on this compound as a ligand precursor are not extensively documented, the broader class of N-alkyl and N-aryl-2-aminopyridines has been widely employed in the synthesis of transition metal complexes. These ligands can coordinate to a variety of metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, to form stable complexes. rsc.orgnsf.govumn.edu The pyridyl nitrogen and the exocyclic amino nitrogen can act as a bidentate chelate, stabilizing the metal center and influencing its catalytic activity. The N-pentyl group, being an electron-donating alkyl group, can modulate the electron density at the metal center, thereby affecting the catalytic cycle.

The general synthetic route to these complexes often involves the reaction of the aminopyridine ligand with a suitable metal salt. The resulting complexes can then be employed in a range of catalytic transformations.

Influence of Pyridinamine Ligands on Catalytic Activity and Selectivity

The structure of the pyridinamine ligand has a profound impact on the performance of the resulting metal catalyst. The steric and electronic properties of the substituents on the ligand framework dictate the accessibility of the metal center to substrates and can influence the stereoselectivity of the reaction.

For instance, in atom transfer radical polymerization (ATRP) catalyzed by iron complexes, the steric bulk of the N-alkyl substituent on the aminopyridine ligand has been shown to affect the catalytic activity. nsf.govumn.edu A bulkier substituent can create a more open coordination sphere around the metal, potentially leading to higher reaction rates. Conversely, in other catalytic reactions, a more sterically hindered ligand might be desired to achieve higher selectivity for a particular product. The N-pentyl group in this compound offers a moderate level of steric bulk, which could be advantageous in specific catalytic applications.

The electronic nature of the ligand is also a critical factor. Electron-donating groups, such as the N-pentyl group, can increase the electron density on the metal center, which can enhance its reactivity in certain catalytic steps, such as oxidative addition. The interplay between steric and electronic effects allows for the fine-tuning of the catalyst's performance by carefully selecting the appropriate pyridinamine ligand.

Intermediate in the Synthesis of Functional Organic Materials

The unique structural features of this compound also make it a promising intermediate for the synthesis of functional organic materials, particularly those with interesting photophysical properties.

While direct applications of this compound in this area are still emerging, related 2-aminopyridine (B139424) derivatives have been used to construct molecules with significant fluorescence. For example, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from 2-aminopyridines, are known to be highly fluorescent and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.govrsc.org

The synthesis of such luminescent materials often involves the cyclization of a 2-aminopyridine derivative with an appropriate reagent to form the fused heterocyclic core responsible for the fluorescence. The substituents on the pyridine ring can then be used to modulate the emission wavelength and quantum yield of the material. The presence of the N-pentyl group on the this compound precursor could enhance the solubility of the final material in organic solvents, which is a crucial property for solution-based processing of organic electronic devices. Further research in this area could unlock the potential of this compound as a key building block for the next generation of functional organic materials.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-bromo-N-pentylpyridin-2-amine and its analogs is an area ripe for innovation, with a focus on developing more efficient, cost-effective, and environmentally friendly methods.

Current synthetic strategies for related 2-aminopyridines often involve multi-step processes. nih.gov Future research should prioritize the development of one-pot multicomponent reactions (MCRs) to construct the substituted pyridine (B92270) core in a single, efficient step. nih.govnih.gov These MCRs could utilize readily available starting materials and minimize waste generation, aligning with the principles of green chemistry. rasayanjournal.co.inresearchgate.netresearchgate.net

Furthermore, exploring greener reaction conditions is crucial. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govresearchgate.net Solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids should also be investigated to reduce the environmental impact of the synthesis. rasayanjournal.co.inbiosynce.com Catalyst development will also be key. Investigating novel, recyclable catalysts could further enhance the sustainability of the synthetic process. researchgate.net

A key step in the synthesis is the N-alkylation of the 2-aminopyridine (B139424) core. researchgate.net Research into more efficient and selective N-alkylation methods, potentially using greener alkylating agents or catalytic approaches, would be highly beneficial. msu.edulumenlearning.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Potential for this compound |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. nih.govnih.gov | Direct synthesis from simple precursors. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. nih.govresearchgate.net | Acceleration of both core formation and N-alkylation. |

| Solvent-Free/Green Solvents | Reduced environmental impact, easier purification. rasayanjournal.co.inbiosynce.com | Sustainable production on a larger scale. |

| Novel Catalysis | Higher efficiency, recyclability, lower catalyst loading. researchgate.net | Improved cost-effectiveness and sustainability. |

Exploration of New Chemical Transformations and Reactivity Patterns

The bromine atom and the amino group on the pyridine ring of this compound are key functional handles for a wide array of chemical transformations.

The bromine atom at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions. rsc.org Future work should extensively explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a diverse range of substituents at this position. rsc.orgrsc.org This would enable the creation of a large library of derivatives with varied electronic and steric properties. The N-pentyl group may influence the reactivity and selectivity of these reactions, a factor that warrants detailed investigation.

The 2-amino group can direct C-H activation at other positions on the pyridine ring, opening avenues for further functionalization. rsc.org Additionally, the amino group itself can be further modified or participate in cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines. rsc.org The interplay between the bromo and amino substituents in directing these transformations will be a fascinating area of study.

The potential for the nitro group to migrate in related nitropyridine systems suggests that unexpected rearrangements and reactivity patterns might be discovered for this compound under specific reaction conditions. clockss.org

Advanced Computational Studies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and properties of this compound and its derivatives.

Future computational studies should focus on:

Predicting Reactivity: DFT calculations can model the transition states of various reactions, helping to predict the most favorable reaction pathways and optimize reaction conditions for desired transformations.

Understanding Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) can elucidate the electronic nature of the molecule and predict its behavior in different chemical environments. This can guide the design of derivatives with specific electronic properties for applications in materials science.

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds.

Investigating Intermolecular Interactions: Understanding how these molecules interact with each other and with other molecules is crucial for designing materials with specific packing properties or for predicting their behavior as ligands in catalysis. nih.gov

These computational predictions can significantly accelerate the discovery of new reactions and the design of molecules with tailored properties, reducing the need for extensive trial-and-error experimentation.

Expansion of Applications in Catalysis and Materials Science

The structural features of this compound make it a promising candidate for applications in both catalysis and materials science.

In catalysis , the pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand, coordinating to a variety of transition metals. nsf.govumn.edunih.gov Future research should explore the synthesis of metal complexes with this compound as a ligand and evaluate their catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituent at the 3-position (introduced via cross-coupling) or by altering the N-alkyl chain. This could lead to the development of novel, highly efficient, and selective catalysts. acs.org The presence of the bromine atom also offers the potential for creating polymeric catalysts.

In materials science , substituted pyridines are known to exhibit interesting photophysical properties. nih.govnih.govedinst.comsciforum.net Research should be directed towards investigating the fluorescence and phosphorescence properties of this compound and its derivatives. By introducing different aromatic or heteroaromatic groups at the 3-position, it may be possible to create novel organic light-emitting diode (OLED) materials or fluorescent probes. The N-pentyl group can enhance solubility and processability, which is advantageous for material fabrication. Furthermore, the ability of the pyridine ring to participate in the formation of coordination polymers opens up possibilities for creating new materials with unique structural and functional properties. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-N-pentylpyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, 3-bromo-substituted pyridines can be synthesized using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ or AlBr₃ . The pentylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. In one approach, 2-aminopyridine derivatives react with 1-bromopentane under reflux in DMF with K₂CO₃ as a base to ensure alkylation . Optimization includes controlling temperature (80–120°C), solvent polarity, and stoichiometry to minimize side products like di-alkylation or debromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. The bromine at C3 causes deshielding (~δ 8.2 ppm for pyridine protons), while the pentyl chain shows characteristic aliphatic signals (δ 0.8–1.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 273.08 Da). Bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) aid structural validation .

- IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and N-H (3300–3500 cm⁻¹) are diagnostic .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents (e.g., DMF) are quantified using GC-MS. Combustion analysis (CHN) verifies elemental composition (±0.3% tolerance). For crystallizable samples, X-ray diffraction (SHELXL refinement) provides definitive structural confirmation .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is lipophilic (logP ~3.5) and soluble in DCM, DMF, or THF but poorly in water. Stability tests under ambient light show decomposition via debromination; thus, storage in amber vials at –20°C under inert gas is recommended. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C .

Q. How can researchers distinguish between regioisomers during synthesis?

- Methodological Answer : Regioisomeric byproducts (e.g., 4-bromo or N-alkylation at alternate positions) are identified via 2D NMR (COSY, NOESY) and X-ray crystallography. For example, NOE correlations between the pentyl chain and pyridine protons confirm N-alkylation at position 2 .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved for this compound?

- Methodological Answer : Apparent contradictions may arise from dynamic effects or impurities. Variable-temperature NMR (VT-NMR) can resolve rotational barriers in the pentyl chain. For example, broadening of NH signals at higher temperatures suggests hindered rotation. Spiking experiments with authentic standards or using heteronuclear ¹H-¹⁵N HSQC can clarify ambiguous assignments .

Q. What strategies are employed to enhance the regioselectivity of bromination in related pyridine derivatives?

- Methodological Answer : Directed ortho-bromination leverages directing groups (e.g., –NH₂). Computational DFT studies (B3LYP/6-31G*) predict electron densities to guide reagent selection. For example, Br₂ in H₂SO₄ favors electrophilic substitution at C3 due to the amine’s electron-donating resonance effect . Alternative methods, such as Pd-catalyzed C-H activation, are emerging but require optimization for sterically hindered substrates .

Q. How is this compound utilized in cross-coupling reactions for drug discovery?

- Methodological Answer : The bromine serves as a handle for Suzuki-Miyaura couplings. A representative protocol: React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DME/H₂O (3:1) at 80°C. Yields exceed 70% for electron-deficient partners. Mechanistic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .

Q. What computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like kinase enzymes. QSAR models using MOE or Schrödinger’s QikProp parameterize logD, polar surface area, and H-bond donors. For example, derivatives with electron-withdrawing groups at C5 show enhanced binding to CYP450 isoforms in silico .

Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s physicochemical and biological properties?

- Methodological Answer :

Systematic SAR studies compare pentyl with shorter (butyl) or branched (isopentyl) chains. Membrane permeability assays (PAMPA) reveal longer chains enhance logD but reduce aqueous solubility. In vitro cytotoxicity (IC₅₀) against cancer cell lines (e.g., HCT-116) shows potency peaks at C5, likely due to optimal hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.